S-Ethyl trifluorothioacetate

Catalog No.
S588169
CAS No.
383-64-2
M.F
C4H5F3OS
M. Wt
158.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl trifluorothioacetate

CAS Number

383-64-2

Product Name

S-Ethyl trifluorothioacetate

IUPAC Name

S-ethyl 2,2,2-trifluoroethanethioate

Molecular Formula

C4H5F3OS

Molecular Weight

158.14 g/mol

InChI

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

VGGUKFAVHPGNBF-UHFFFAOYSA-N

SMILES

CCSC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroethanethioic Acid S-Ethyl Ester; Trifluorothioacetic Acid S-Ethyl Ester; Trifluoroethanethioic Acid S-Ethyl Ester; NSC 88936; S-Ethyl Thiotrifluoroacetate

Canonical SMILES

CCSC(=O)C(F)(F)F

Application in Protein Research

    Specific Scientific Field: Biochemistry, specifically Protein Research .

    Summary of the Application: S-Ethyl trifluorothioacetate is used to selectively trifluoroacetylate amino groups in proteins . Trifluoroacetylation is a process where a trifluoroacetyl group is introduced into a molecule. In the context of proteins, this can help in studying protein structure and function.

    Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific experiment, the general process involves treating the protein with S-Ethyl trifluorothioacetate, which reacts with the amino groups in the protein to form trifluoroacetylated derivatives. The reaction conditions (such as temperature, reaction time, and concentration of S-Ethyl trifluorothioacetate) would need to be optimized based on the specific protein being studied.

    Results or Outcomes: The trifluoroacetylation of amino groups in proteins can provide valuable insights into the structure and function of the protein For example, it can help identify active sites in enzymes or binding sites in receptor proteins.

S-Ethyl trifluorothioacetate is a chemical compound with the molecular formula C4H5F3OS and a molecular weight of 158.142 g/mol. It is classified as a thioester, specifically an ethyl ester of trifluoroacetic acid. The compound features a trifluoromethyl group, which contributes to its unique properties, including increased lipophilicity and potential reactivity in various chemical transformations. Its structure includes a sulfur atom bonded to an ethyl group and a trifluoroacetate moiety, making it distinct among thioesters.

Ethyl thioacetateC4H8OSLacks fluorine; simpler structure without fluorine's effects

S-Ethyl trifluorothioacetate is unique among these compounds due to its combination of sulfur and fluorine functionalities, which enhances its reactivity and potential applications in both synthetic chemistry and biochemistry.

S-Ethyl trifluorothioacetate exhibits biological activity primarily through its role as a reagent in biochemical assays. It has been shown to react with lysozyme, an enzyme that plays a critical role in breaking down bacterial cell walls. The interaction of S-ethyl trifluorothioacetate with various biomolecules suggests potential applications in drug development and biochemical research . Its ability to modify amino acids may also influence protein structure and function, making it valuable for studying protein dynamics.

The synthesis of S-ethyl trifluorothioacetate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting ethanethiol with trifluoroacetyl chloride. This reaction typically occurs at ambient temperatures and may require the presence of a base to neutralize hydrochloric acid produced during the reaction .
  • Fischer Esterification: Another method involves the Fischer esterification process, where trifluoroacetic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This method is efficient for producing esters and can be adapted for thioester synthesis .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods, which can enhance reaction rates and yields while reducing reaction times significantly .

S-Ethyl trifluorothioacetate has various applications across different fields:

  • Biochemistry: Used as an acetylating agent for amino acids and peptides, facilitating studies on protein modifications.
  • Organic Synthesis: Acts as a reagent in synthetic organic chemistry for introducing trifluoromethyl groups into organic molecules.
  • Pharmaceutical Development: Potential use in drug design due to its ability to modify biological molecules and enhance pharmacological properties.

Studies have investigated the interactions of S-ethyl trifluorothioacetate with various biomolecules, particularly proteins like lysozyme. These interactions are crucial for understanding how modifications affect enzyme activity and stability. The compound's reactivity with nucleophiles also makes it a valuable tool for probing molecular interactions within biological systems .

S-Ethyl trifluorothioacetate shares similarities with other thioesters and fluorinated compounds but possesses unique characteristics due to its trifluoromethyl group. Here are some similar compounds:

Compound NameFormulaKey Features
Ethyl trifluoroacetateC4H5F3OLacks sulfur; used similarly as an acetylating agent
Methyl trifluoroacetateC4H5F3OMethyl group instead of ethyl; similar reactivity
Trifluoroacetic acidC2HF3O2Acidic nature; used in various

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

383-64-2

Wikipedia

Ethanethioic acid, trifluoro-, S-ethyl ester

General Manufacturing Information

Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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